Lophotoxin

Catalog No.
S533536
CAS No.
78697-56-0
M.F
C22H24O8
M. Wt
416.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lophotoxin

CAS Number

78697-56-0

Product Name

Lophotoxin

IUPAC Name

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1

InChI Key

KGRIGHVGXOOCOY-ALYDTWDZSA-N

SMILES

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Lophotoxin;

Canonical SMILES

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

Description

The exact mass of the compound Lophotoxin is 416.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lophotoxin is a cyclic diterpenoid compound that is classified as a neurotoxin, primarily isolated from marine organisms such as the Pacific sea whips and certain corals. It belongs to a family of toxins known as lophotoxins, which are known for their potent effects on the nervous system. The chemical structure of lophotoxin features multiple functional groups, including furanoaldehyde and α,β-epoxy-γ-lactone moieties, which contribute to its biological activity and interaction with specific receptors in the nervous system .

Lophotoxin acts as a slow-binding irreversible inhibitor of nicotinic acetylcholine receptors. Its mechanism of action involves covalent modification of key amino acid residues within the receptor, specifically targeting Tyr190 in the α-subunits. This covalent bond formation leads to a permanent inactivation of the receptor, preventing normal neurotransmission . The reaction kinetics indicate that preincubation with lophotoxin does not enhance the rate of inhibition, suggesting a complex binding mechanism that is dependent on the receptor's state .

The primary biological activity of lophotoxin is its ability to irreversibly inhibit nicotinic acetylcholine receptors, which are crucial for synaptic transmission in both peripheral and central nervous systems. This inhibition can lead to severe physiological effects, including paralysis and respiratory failure, making lophotoxin a potent neurotoxic agent. Studies have demonstrated that lophotoxin can effectively inactivate these receptors in various cell types, including BC3H-1 cells, a model for studying neuromuscular junctions .

The synthesis of lophotoxin has been a subject of significant research due to its complex structure and biological importance. Several synthetic strategies have been developed:

  • Total Synthesis: This approach aims to construct the entire molecule from simpler organic compounds using various organic reactions.
  • Intermediate Synthesis: Researchers have focused on synthesizing key intermediates that can be further modified to yield lophotoxin.
  • Catalyzed Reactions: Transition metal-catalyzed reactions have been explored to facilitate specific transformations required for constructing the lophotoxin framework .

These methods highlight the challenges associated with synthesizing such a biologically active compound.

Lophotoxin's primary application lies in pharmacological research, particularly in understanding neurotoxicity and receptor interactions. Its ability to irreversibly inhibit nicotinic acetylcholine receptors makes it a valuable tool for studying synaptic transmission and receptor pharmacology. Additionally, due to its potent biological activity, lophotoxin may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or as a model for designing inhibitors that can selectively modulate receptor activity .

Interaction studies involving lophotoxin have focused on its binding characteristics with nicotinic acetylcholine receptors. Research has shown that lophotoxin binds covalently to specific residues within these receptors, leading to irreversible inhibition. These studies are crucial for elucidating the structure-activity relationships of lophotoxin and its analogs, providing insights into how modifications can alter binding affinity and biological effects .

Lophotoxin is part of a broader class of marine neurotoxins that includes several structurally related compounds. Here are some similar compounds along with their unique characteristics:

CompoundStructure TypeMechanism of ActionUnique Features
BipinnatinCyclic DiterpenoidIrreversible inhibition of nicotinic receptorsRelated to lophotoxin but with different structural modifications
PalytoxinPolyether ToxinAlters ion channel permeabilityOne of the most potent marine toxins known
OstracitoxinDiterpenoidInhibits sodium channelsExhibits different receptor specificity

Lophotoxin's uniqueness lies in its specific binding site on the nicotinic acetylcholine receptor and its irreversible inhibition mechanism compared to other neurotoxins that may act through different pathways or target different ion channels .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

416.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6LL2IET058

Wikipedia

Lophotoxin
[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

Dates

Modify: 2024-02-18
1: Groebe DR, Abramson SN. Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors. J Biol Chem. 1995 Jan 6;270(1):281-6. PubMed PMID: 7814387.
2: Atchison WD, Narahashi T, Vogel SM. Endplate blocking actions of lophotoxin. Br J Pharmacol. 1984 Jul;82(3):667-72. PubMed PMID: 6146369; PubMed Central PMCID: PMC1986998.
3: Fenical W, Okuda RK, Bandurraga MM, Culver P, Jacobs RS. Lophotoxin: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia. Science. 1981 Jun 26;212(4502):1512-4. PubMed PMID: 6112796.
4: Sorenson EM, Culver P, Chiappinelli VA. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin. Neuroscience. 1987 Mar;20(3):875-84. PubMed PMID: 2885781.
5: Langdon RB, Jacobs RS. Quantal analysis indicates an alpha-toxin-like block by lophotoxin, a non-ionic marine natural product. Life Sci. 1983 Mar 14;32(11):1223-8. PubMed PMID: 6132312.
6: Culver P, Jacobs RS. Lophotoxin: a neuromuscular acting toxin from the sea whip (Lophogorgia rigida). Toxicon. 1981;19(6):825-30. PubMed PMID: 6121394.
7: Abramson SN, Li Y, Culver P, Taylor P. An analog of lophotoxin reacts covalently with Tyr190 in the alpha-subunit of the nicotinic acetylcholine receptor. J Biol Chem. 1989 Jul 25;264(21):12666-72. PubMed PMID: 2568359.
8: Wipf P, Soth MJ. Synthesis of the C(1)-C(18) segment of lophotoxin and pukalide. Control of 2-alkenylfuran (E/Z)-configuration. Org Lett. 2002 May 16;4(10):1787-90. PubMed PMID: 12000299.
9: Tornøe C, Holden-Dye L, Garland C, Abramson SN, Fleming JT, Sattelle DB. Lophotoxin-insensitive nematode nicotinic acetylcholine receptors. J Exp Biol. 1996 Oct;199(Pt 10):2161-8. PubMed PMID: 8896363.
10: Culver P, Fenical W, Taylor P. Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites. J Biol Chem. 1984 Mar 25;259(6):3763-70. PubMed PMID: 6142893.
11: Culver P, Burch M, Potenza C, Wasserman L, Fenical W, Taylor P. Structure-activity relationships for the irreversible blockade of nicotinic receptor agonist sites by lophotoxin and congeneric diterpene lactones. Mol Pharmacol. 1985 Nov;28(5):436-44. PubMed PMID: 4058423.
12: Abramson SN, Trischman JA, Tapiolas DM, Harold EE, Fenical W, Taylor P. Structure/activity and molecular modeling studies of the lophotoxin family of irreversible nicotinic receptor antagonists. J Med Chem. 1991 Jun;34(6):1798-804. PubMed PMID: 1676426.
13: Abramson SN, Culver P, Kline T, Li Y, Guest P, Gutman L, Taylor P. Lophotoxin and related coral toxins covalently label the alpha-subunit of the nicotinic acetylcholine receptor. J Biol Chem. 1988 Dec 5;263(34):18568-73. PubMed PMID: 2903863.
14: Langdon RB, Jacobs RS. Irreversible autonomic actions by lophotoxin suggest utility as a probe for both C6 and C10 nicotinic receptors. Brain Res. 1985 Dec 16;359(1-2):233-8. PubMed PMID: 3000521.
15: Ortega MJ, Zubía E, Sánchez MC, Carballo JL. Cembrane diterpenes from the gorgonian Leptogorgia laxa. J Nat Prod. 2008 Sep;71(9):1637-9. doi: 10.1021/np8002639. Epub 2008 Aug 13. PubMed PMID: 18698819.
16: Tornøe C, Bai D, Holden-Dye L, Abramson SN, Sattelle DB. Actions of neurotoxins (bungarotoxins, neosurugatoxin and lophotoxins) on insect and nematode nicotinic acetylcholine receptors. Toxicon. 1995 Apr;33(4):411-24. Review. PubMed PMID: 7570627.
17: Kreienkamp HJ, Sine SM, Maeda RK, Taylor P. Glycosylation sites selectively interfere with alpha-toxin binding to the nicotinic acetylcholine receptor. J Biol Chem. 1994 Mar 18;269(11):8108-14. PubMed PMID: 7907588.
18: Hyde EG, Boyer A, Tang P, Xu Y, Abramson SN. Irreversible inhibitors of nicotinic acetylcholine receptors: isolation and structural characterization of the biologically active solvolysis products of bipinnatin-A and bipinnatin-C. J Med Chem. 1995 Jun 9;38(12):2231-8. PubMed PMID: 7783154.
19: Luetje CW, Wada K, Rogers S, Abramson SN, Tsuji K, Heinemann S, Patrick J. Neurotoxins distinguish between different neuronal nicotinic acetylcholine receptor subunit combinations. J Neurochem. 1990 Aug;55(2):632-40. PubMed PMID: 1973456.
20: Ksebati MB, Ciereszko LS, Schmitz FJ. 11 beta, 12 beta-Epoxypukalide, a furanocembranolide from the gorgonian Leptogorgia setacea. J Nat Prod. 1984 Nov-Dec;47(6):1009-12. PubMed PMID: 6152470.

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